molecular formula C13H18N2O3S B13899115 4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile

Cat. No.: B13899115
M. Wt: 282.36 g/mol
InChI Key: SRLVPPPEAXQPJP-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and piperidine-2-carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile typically involves the reaction of piperidine-2-carbonitrile with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile include other piperidine derivatives and sulfonic acid derivatives. Examples include:

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;piperidine-2-carbonitrile

InChI

InChI=1S/C7H8O3S.C6H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-6-3-1-2-4-8-6/h2-5H,1H3,(H,8,9,10);6,8H,1-4H2

InChI Key

SRLVPPPEAXQPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNC(C1)C#N

Origin of Product

United States

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